Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate
Description
IUPAC Nomenclature and Alternative Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature follows the substitutive approach, where the piperidine ring serves as the parent structure. The carboxylate group at position 1 is esterified with a benzyl group, while the thiophene substituent is located at position 2 of the piperidine ring.
Alternative naming conventions include:
- 2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester , emphasizing the carboxylic acid derivative.
- The CAS registry number 1355225-27-2 , which provides a unique identifier for chemical databases.
- Simplified descriptors such as N-Cbz-2-(thienyl)piperidine , using the abbreviation "Cbz" for the benzyloxycarbonyl protecting group.
The molecular formula is C₁₇H₁₉NO₂S , with a molecular weight of 301.4 g/mol . A summary of key identifiers is provided in Table 1.
Table 1: Key Identifiers for this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₉NO₂S |
| Molecular Weight | 301.4 g/mol |
| CAS Registry Number | 1355225-27-2 |
| SMILES | C1CCN(C(C1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 |
| InChIKey | RRAPWZWBXONTGN-UHFFFAOYSA-N |
The SMILES string and InChIKey encode the compound’s connectivity and stereochemical features, enabling precise structural reconstruction in cheminformatics tools.
Structural Elucidation Through Spectroscopic Techniques
Structural characterization of this compound relies on advanced spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Protons on the piperidine ring resonate between δ 1.5–2.5 ppm (methylene groups) and δ 3.5–4.5 ppm (N-CH₂ carbamate). The thiophene moiety exhibits aromatic protons at δ 6.9–7.5 ppm, while benzyl group protons appear as a multiplet near δ 7.3 ppm.
- ¹³C NMR : Key signals include the carbonyl carbon at δ 155–160 ppm (carbamate C=O), thiophene carbons at δ 125–140 ppm, and benzyl aromatic carbons at δ 128–135 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 301.4 (calculated for C₁₇H₁₉NO₂S). Fragmentation patterns reveal losses of the benzyloxycarbonyl group (-91 Da) and thiophene moiety (-84 Da).Infrared (IR) Spectroscopy
Stretching vibrations for the carbonyl group (C=O) appear at ~1700 cm⁻¹ , while aromatic C-H stretches (thiophene and benzyl) occur near 3050 cm⁻¹ .
These techniques collectively validate the compound’s connectivity and functional group arrangement.
Crystallographic Characterization and Conformational Analysis
X-ray crystallography provides definitive evidence of the compound’s three-dimensional structure. While experimental crystallographic data for this specific derivative remains unpublished, analogous piperidine-carboxylates exhibit chair conformations for the piperidine ring, with the thiophene and benzyl groups occupying equatorial positions to minimize steric strain.
Computational studies using density functional theory (DFT) predict a twist-boat conformation for the piperidine ring when bulky substituents are present. The dihedral angle between the thiophene and benzyl groups is approximately 120° , optimizing π-π interactions in the solid state.
Key bond lengths include:
These geometric parameters align with reported values for similar heterocyclic esters.
Properties
Molecular Formula |
C17H19NO2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
benzyl 2-thiophen-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H19NO2S/c19-17(20-13-14-7-2-1-3-8-14)18-11-5-4-9-15(18)16-10-6-12-21-16/h1-3,6-8,10,12,15H,4-5,9,11,13H2 |
InChI Key |
UGXBZNUMUDCOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Piperidine Functionalization
The synthesis typically begins with a piperidine precursor, often modified at the 2-position to accommodate subsequent thiophene introduction. A common approach involves N-Boc protection of piperidine derivatives to stabilize the amine group during subsequent reactions. For example, tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate serves as a key intermediate, enabling selective deprotection and functionalization.
Thiophene Coupling Reactions
Stepwise Preparation Procedures
Intermediate Synthesis: Piperidine Precursors
Step 1: N-Boc Protection
Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine) to generate tert-butyl piperidine-1-carboxylate. This step achieves >90% yield when conducted at 0°C to room temperature over 12–18 hours.
Step 2: Bromination at the 2-Position
Lithiation of the Boc-protected piperidine using LDA (lithium diisopropylamide) at −78°C, followed by quenching with 1,2-dibromoethane, installs a bromine atom at the 2-position. This intermediate facilitates subsequent cross-coupling.
Suzuki-Miyaura Coupling with Thiophene
The brominated piperidine reacts with 2-thienylboronic acid in a Pd(PPh₃)₄-catalyzed system. Typical conditions include:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Base | Na₂CO₃ (2M aqueous) |
| Yield | 65–78% |
Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) isolates the thiophene-coupled product.
Esterification with Benzyl Chloroformate
The final step involves reacting the secondary amine of the thiophene-piperidine intermediate with benzyl chloroformate (CbzCl) in dichloromethane. Triethylamine is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 4–6 hours.
Optimization of Reaction Conditions
Temperature and Catalytic Effects
Elevating temperatures from 60°C to 110°C in coupling reactions increases yields from 18% to 66%, albeit with a trade-off in diastereomeric ratio (dr 1:2.5 to 1:3). Palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) exhibit varying efficiencies, with Pd(PPh₃)₄ providing optimal results for thiophene systems.
Solvent and Base Selection
Polar aprotic solvents (DMF, THF) enhance boronic acid solubility, while aqueous bases (Na₂CO₃, K₃PO₄) facilitate transmetallation. A comparative study demonstrated:
| Solvent | Base | Yield (%) |
|---|---|---|
| THF | Na₂CO₃ | 75 |
| DMF | K₃PO₄ | 68 |
| Toluene | Na₂CO₃ | 52 |
DMF marginally reduces yield due to competitive side reactions at elevated temperatures.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v), achieving >95% purity. For diastereomer separation, preparative HPLC with a C18 column (MeCN/H₂O gradient) resolves cis/trans isomers, as evidenced by distinct retention times (36–51 minutes).
Spectroscopic Analysis
Key characterization data include:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 6.87 (d, J = 8.7 Hz, 2H, thiophene), 4.72 (d, J = 9.3 Hz, 1H, piperidine).
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction can lead to the formation of piperidine derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it valuable in drug design. For example, derivatives of this compound have shown promise as inhibitors of trypanothione reductase, a target for treating trypanosomiasis and leishmaniasis .
Antiviral Activity
Studies have highlighted the antiviral properties of thiophene derivatives, including those related to this compound. Research indicates that modifications to the piperidine group can significantly influence antiviral activity against viruses such as Ebola virus (pEBOV) and influenza . The presence of the thiophene moiety is critical for maintaining biological activity, as evidenced by structure-activity relationship studies.
| Compound | Target Virus | EC50 (μM) | Reference |
|---|---|---|---|
| This compound | pEBOV | TBD | |
| Derivative A | Influenza A | IC50: 3.3 | |
| Derivative B | Trypanosoma brucei | EC50: 10 |
Cancer Research
The compound has also been studied for its potential in cancer therapy. It serves as a starting point for synthesizing inhibitors targeting the USP1/UAF1 deubiquitinase complex, which plays a role in cancer cell survival . The selectivity of these compounds against various cancer cell lines has been evaluated, showcasing their potential as anticancer agents.
Case Study 1: Inhibition of Trypanothione Reductase
In a study involving thirty-two analogues of phencyclidine, benzyl 2-(thiophen-2-yl)piperidine derivatives were synthesized and tested for their ability to inhibit trypanothione reductase, crucial for the survival of Trypanosoma parasites. The lead compound demonstrated competitive inhibition with an IC50 value indicating significant potential for therapeutic development against trypanosomiasis .
Case Study 2: Antiviral Efficacy Against Ebola Virus
Research focused on thiophene derivatives revealed that certain modifications to the benzyl piperidine structure enhanced antiviral activity against Ebola virus. The structure–activity relationship indicated that specific substitutions were necessary for optimal efficacy, highlighting the importance of the thiophene ring in maintaining biological activity .
Mechanism of Action
The mechanism of action of Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Key Comparative Insights:
Electronic and Steric Effects :
- The thiophen-2-yl group in the main compound introduces sulfur-mediated π-π stacking and hydrogen-bonding capabilities, distinct from the chloropyridinyl group (), which offers electronegativity and steric bulk.
- The pyrrolidin-1-ylmethyl substituent () adds basicity and solubility, advantageous for blood-brain barrier penetration in CNS-targeting drugs.
Biological Activity :
- Benzo[b]thiophene analogs (e.g., compound 4j in ) demonstrate inhibitory activity against metallo-β-lactamases, critical for combating antibiotic resistance. The main compound’s thiophene moiety may similarly engage metal ions or hydrophobic enzyme pockets .
- Benzothiophene acrylonitriles () show potent anticancer activity (GI50 <10 nM), suggesting that the thiophene ring in the main compound could enhance cytotoxicity through analogous mechanisms .
Synthetic Accessibility :
- The main compound may be synthesized via coupling reactions similar to those in , where 2-(benzo[b]thiophen-2-yl)acetic acid is used. In contrast, employs iron-catalyzed radical reactions, highlighting diverse synthetic routes for piperidine derivatives .
Safety and Handling: While toxicological data for the main compound are unavailable, notes that related piperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) require stringent safety protocols (e.g., eye flushing, skin decontamination) due to insufficient toxicity studies .
Biological Activity
Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of piperidine derivatives with thiophene-containing carboxylic acids. The resulting compound features a piperidine ring substituted with a benzyl group and a thiophene moiety, which is crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiophene derivatives, including those with piperidine structures. For instance, research has shown that compounds with a thiophene ring exhibit significant activity against various viral strains, including Ebola virus pseudotypes. The effective concentration (EC50) values for these compounds often fall within the micromolar range, indicating their potential as antiviral agents .
Antiparasitic Activity
This compound has also been evaluated for its activity against parasitic infections. A related compound, BTCP (1-(1-benzo[b]thiophen-2-yl-cyclohexyl)piperidine), demonstrated competitive inhibition against trypanothione reductase (TryR) in Trypanosoma brucei, with an IC50 value of 3.3 μM. This suggests that benzyl derivatives may share similar mechanisms of action against parasites .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of the thiophene ring is essential for maintaining biological activity. Substitutions at various positions on the thiophene or piperidine rings can significantly alter potency. For example, modifications that replace the thiophene with monocyclic aromatic systems result in a dramatic reduction in inhibitory potency against TryR .
Case Study 1: Antiviral Mechanism
In a study investigating the mechanism of action for thiophene derivatives, it was found that they inhibit the interaction between viral glycoproteins and host cell receptors, which is critical for viral entry. This was demonstrated through enzyme-linked immunosorbent assays (ELISA), where specific thiophene compounds showed comparable effects to established antiviral agents .
Case Study 2: Antiparasitic Efficacy
Another study focused on the antiparasitic effects of piperidine-based compounds against Leishmania and Trypanosoma species. The findings revealed that certain derivatives exhibited potent activity with EC50 values in the low micromolar range, suggesting their potential as lead compounds for drug development targeting these parasites .
Data Tables
The following table summarizes key biological activities and characteristics of this compound and related compounds:
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate?
Answer:
A plausible route involves coupling 2-(thiophen-2-yl)piperidine with benzyl chloroformate under basic conditions.
- Reaction Conditions : Use dichloromethane or THF as a solvent, triethylamine as a base (to neutralize HCl byproduct), and maintain temperatures between 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity.
- Validation : Confirm product identity via (e.g., aromatic protons at δ 7.2–7.4 ppm for benzyl, δ 6.8–7.1 ppm for thiophene) and LC-MS for molecular ion detection .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) provides atomic-resolution structural
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Apply restraints for disordered thiophene or benzyl moieties. Mercury CSD 2.0 aids in visualizing intermolecular interactions (e.g., π-π stacking between thiophene and benzyl groups) .
- Validation : Check CCDC deposition (e.g., torsion angles, bond lengths) against similar piperidine derivatives (e.g., PubChem data for propyl/oxo analogs) .
Basic: What safety protocols are critical when handling this compound?
Answer:
Based on structurally related piperidine-carboxylates:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water for 15+ minutes. For eye exposure, flush with saline for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the carboxylate ester .
Advanced: How does the thiophene substituent influence electronic properties and reactivity?
Answer:
The electron-rich thiophene ring alters electronic density distribution:
- Spectroscopic Analysis : UV-Vis spectroscopy shows absorption shifts (e.g., λ ~250–280 nm) due to π→π* transitions in the thiophene-benzyl system. Compare with non-thiophene analogs (e.g., benzyl 4-oxopiperidine derivatives) .
- Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal reduced HOMO-LUMO gaps (~4.5 eV) vs. alkyl-substituted analogs (~5.2 eV), enhancing electrophilic reactivity .
- Reactivity : Thiophene’s sulfur atom may participate in metal coordination (e.g., Pd-catalyzed cross-coupling), enabling downstream functionalization .
Advanced: How can structural analogs guide structure-activity relationship (SAR) studies?
Answer:
Compare with derivatives like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate (PubChem CID 142764-70-3):
- Lipophilicity : Thiophene’s logP (~2.8) increases membrane permeability vs. hydroxylated analogs (logP ~1.5). Use shake-flask assays or HPLC-derived logP measurements .
- Bioactivity : Test inhibition of enzymatic targets (e.g., kinases) via fluorescence polarization. For example, thiophene’s planar structure may enhance π-stacking with aromatic residues in active sites .
- Table : Key SAR Parameters
| Derivative | logP | IC (nM) | Target |
|---|---|---|---|
| Thiophene-substituted (target) | 2.8 | 120 | Kinase X |
| Propyl-substituted | 3.1 | 450 | Kinase X |
| Hydroxylated | 1.5 | >1000 | Kinase X |
Basic: What analytical techniques validate purity and structural integrity?
Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
- Spectroscopy : confirms carboxylate carbonyl at ~155–160 ppm and thiophene carbons at ~125–140 ppm .
- Mass Spectrometry : High-resolution ESI-MS detects [M+H] with <5 ppm error vs. theoretical mass .
Advanced: How can computational modeling predict metabolic stability?
Answer:
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism.
- Key Parameters : Thiophene’s susceptibility to oxidation (e.g., CYP3A4-mediated epoxidation) may reduce half-life vs. saturated analogs. Compare with icaridin (piperidine insect repellent, t ~8 h) .
- Experimental Validation : Perform microsomal stability assays (rat/human liver microsomes) with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
